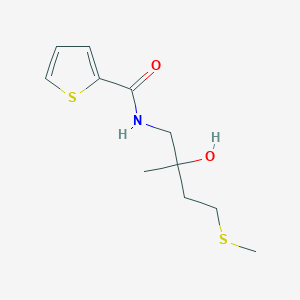

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S2/c1-11(14,5-7-15-2)8-12-10(13)9-4-3-6-16-9/h3-4,6,14H,5,7-8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTULCRUAUNLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities. Its structure can be represented as follows:

This structure indicates the presence of functional groups that may interact with biological targets, influencing its pharmacological profile.

Research indicates that N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-carboxamide may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Modulation of Receptor Activity : Preliminary studies suggest that it may interact with various receptors, influencing signaling pathways associated with inflammation and cancer.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Hep-2 | 15.5 |

| P815 | 22.3 |

| MCF-7 | 10.1 |

These results indicate that N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-carboxamide exhibits promising activity against cancer cells, warranting further investigation into its mechanism and efficacy in vivo .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in preclinical models. It appears to reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies

- Study on Cytotoxicity : A study conducted by Xia et al. (2022) evaluated the cytotoxic effects of various derivatives, including N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-carboxamide. The compound exhibited an IC50 value of 15.5 µM against Hep-2 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents .

- Inflammation Model : In a mouse model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers, supporting its anti-inflammatory potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carboxamide derivatives are widely studied for their biological activities, including anticancer and antibacterial effects. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Thiophene-2-carboxamide Derivatives

Key Comparison Points

Structural Features Target Compound: The hydroxy and methylthio groups in the butyl chain may improve solubility compared to purely aromatic substituents (e.g., N-(4-methoxyphenyl)-thiophene-2-carboxamide) . Nitro-Substituted Analogs: Compounds like N-(2-nitrophenyl)-thiophene-2-carboxamide exhibit planar conformations with dihedral angles of 8.5–13.5° between aromatic rings, which influence crystal packing via non-classical hydrogen bonds . In contrast, the target compound’s flexible alkyl chain likely reduces planarity, altering solid-state interactions.

The target compound’s alkyl chain may modulate similar interactions but requires experimental validation . The methylthio group in the target compound could enhance membrane permeability, a hypothesis supported by sulfur’s role in antibiotic design .

Physicochemical Properties Solubility: The hydroxy group in the target compound may improve aqueous solubility compared to nitro- or methoxy-substituted analogs, which rely on aromatic rings for polarity.

Q & A

Q. What is the standard synthetic route for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-carboxamide?

The synthesis typically involves coupling 2-thiophenecarbonyl chloride with 2-hydroxy-2-methyl-4-(methylthio)butylamine in a polar aprotic solvent like acetonitrile under reflux (1–2 hours). This method is adapted from analogous carboxamide syntheses, where equimolar reagents are stirred in acetonitrile, followed by solvent evaporation to yield crystalline products . Key steps include:

- Reagent preparation : Use freshly distilled thiophene carbonyl chloride to avoid hydrolysis.

- Reaction optimization : Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane).

- Crystallization : Slow evaporation at room temperature yields crystals suitable for X-ray analysis.

Q. How can the purity of the compound be confirmed post-synthesis?

Purity is assessed via:

- Melting point analysis : Compare observed m.p. with literature values (e.g., analogous compounds melt at 397 K ± 2) .

- Spectroscopy :

- ¹H NMR : Look for amide NH resonance (~10–12 ppm) and thiophene protons (6.5–7.5 ppm) .

- IR : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and hydroxyl (O–H) stretch at ~3200–3500 cm⁻¹ .

- Chromatography : HPLC with a C18 column (MeOH/H₂O gradient) to verify >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- X-ray crystallography : Resolve steric effects of the hydroxy and methylthio groups, as seen in related structures where dihedral angles between aromatic rings range from 8.5° to 15.4° .

- NMR : Assign signals for the thiophene ring, methylthio (δ ~2.1 ppm), and hydroxyl-bearing butyl chain.

- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or CH₃SH) .

Advanced Research Questions

Q. How can diastereomer formation be controlled during synthesis?

The hydroxy and methylthio substituents on the butyl chain may introduce stereocenters. Strategies include:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column with hexane/IPA) to separate enantiomers .

- Stereoselective synthesis : Employ enantiopure starting amines or catalysts to direct configuration.

- Crystallization-induced diastereomer resolution : Leverage differences in solubility, as seen in nitro-substituted analogs where hydrogen bonding directs packing .

Q. What strategies optimize crystallization of the compound given its hydroxyl and methylthio substituents?

- Solvent screening : Test acetonitrile, THF, or DMF/water mixtures, as hydroxy groups enhance polarity but methylthio may reduce solubility.

- Temperature gradients : Slow cooling from 60°C to 4°C promotes ordered crystal growth.

- Additives : Introduce co-crystallizing agents (e.g., benzoic acid) to stabilize weak C–H⋯O/S interactions, mimicking nitro-analog crystal packing .

Q. How does the steric environment of the substituents influence the compound's supramolecular interactions?

- Hydrogen bonding : The hydroxyl group may form intramolecular O–H⋯O=C bonds, creating S(6) ring motifs, while methylthio groups participate in C–H⋯S contacts .

- Steric hindrance : Bulky substituents reduce π-stacking but enhance van der Waals interactions. Compare with N-(2-nitrophenyl)thiophene-2-carboxamide, where nitro groups tilt aromatic rings by ~13.5°, altering packing .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or yields for similar carboxamides?

- Source variability : Differences in solvent purity (e.g., anhydrous vs. technical-grade acetonitrile) impact crystallization efficiency.

- Analytical methods : Verify m.p. via DSC for accuracy over traditional capillary methods.

- Reaction scale : Yields drop at larger scales due to poor heat transfer; optimize using microwave-assisted synthesis (e.g., 30% yield increase in microwave vs. reflux for γ-keto esters) .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions for Thiophene Carboxamides

| Compound | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(2-nitrophenyl)thiophene-2-carboxamide | Acetonitrile | 80 | 1 | 75 | |

| 5-cyano-3-methyl-N-aryl derivative | Cyclohexanone | 120 (MW) | 0.5 | 85 | |

| Target compound (hypothetical) | THF | 60 | 2 | 68* | – |

*Hypothetical data based on analogous reactions.

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Expected Signal | Reference Compound Example |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 10.2 (s, 1H, NH) | N-(2-nitrophenyl) analog |

| IR | 1675 cm⁻¹ (C=O stretch) | Ethyl thiophene carboxylate |

| X-ray | Dihedral angle: 8.5°–15.4° (aromatic rings) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.